2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide
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Overview
Description
2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a methoxyphenyl group, a thiophene ring, and an imidazo[1,2-a]pyridine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between a thiophene derivative and a halogenated imidazo[1,2-a]pyridine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an amine derivative of the imidazo[1,2-a]pyridine-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.
Reduction: The imidazo[1,2-a]pyridine core can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the imidazo[1,2-a]pyridine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide: shares structural similarities with other imidazo[1,2-a]pyridine derivatives, such as:
Uniqueness
- This compound is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-15-9-7-14(8-10-15)13-18(24)22-20-19(16-5-4-12-26-16)21-17-6-2-3-11-23(17)20/h2-12H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKKYUBHPOHTEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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